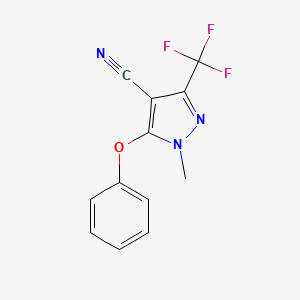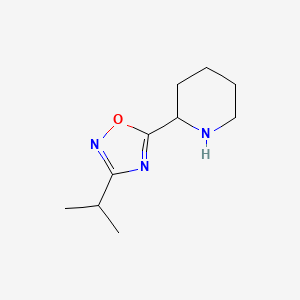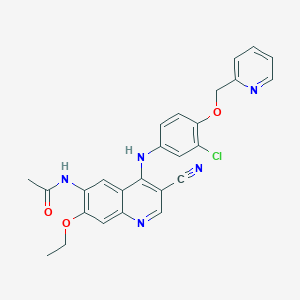
1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative, which is a class of compounds that has been studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles : The compound 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is recognized for its utility as a building block in synthesizing heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity facilitates mild reaction conditions for generating various cynomethylene dyes from a broad spectrum of precursors, making it a key molecule in heterocyclic and dye synthesis (Gomaa & Ali, 2020).
Biological Activity of Trifluoromethylpyrazoles : Trifluoromethylpyrazoles, a class to which the compound belongs, are extensively studied, particularly as anti-inflammatory and antibacterial agents in medicinal chemistry. The trifluoromethyl group, especially when located on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015).
PHA Synthesis : The compound is potentially implicated in the synthesis or modification of Polyhydroxyalkanoates (PHA), an intracellular biodegradable microbial polymer. PHAs are known for their biodegradability, compatibility, renewable nature, and versatile applications, making their synthesis and the molecules involved in it, like 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, highly significant in biopolymer research (Amara, 2010).
CYP Isoform Inhibition : The compound's structural class is relevant in the study of cytochrome P450 isoforms, as inhibitors derived from this class are critical for assessing drug-drug interactions and understanding metabolism pathways in human liver microsomes (Khojasteh et al., 2011).
Anticancer Agent Development : Pyrazoline derivatives, a category to which this compound belongs, show significant biological effects, including anticancer activity. The research in this area has been extensive, focusing on synthesizing new derivatives and understanding their biological implications (Ray et al., 2022).
Unexpected Synthesis Outcomes : Studies on the synthesis of polyfunctional heteroaromatics, involving compounds like 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, have led to the discovery of new rearrangements and corrected several erroneous structural assignments previously reported in the literature (Moustafa et al., 2017).
Eigenschaften
IUPAC Name |
1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYUDCLXYVFRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166932 | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
916766-95-5 | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B3167025.png)





![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)





